molecular formula C16H14N2O3S B2435753 Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 685861-64-7

Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2435753
CAS No.: 685861-64-7
M. Wt: 314.36
InChI Key: PRUBCKBKXWWWTL-UHFFFAOYSA-N
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Description

Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a synthetic organic compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol . This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-phenylethyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-12-14(19)17-9-18-15(12)22-13(10)16(20)21-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUBCKBKXWWWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

A widely adopted route involves cyclizing 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example, heating ethyl 2-amino-4-methylthiophene-3-carboxylate with urea at 180°C in dimethylformamide (DMF) yields the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid decarboxylation.

Microwave-Assisted Ring Closure

Modern adaptations employ microwave irradiation to accelerate cyclization. A 2019 study demonstrated that irradiating a mixture of methyl 2-aminothiophene-3-carboxylate and acetic anhydride at 120°C for 15 minutes produced the 4-oxo derivative in 85% yield. This approach reduces reaction times from hours to minutes and minimizes side products.

Esterification at Position 6

Converting the carboxylic acid to the phenethyl ester is critical. Three methods dominate:

Carbodiimide-Mediated Coupling

A protocol adapted from amide synthesis (Ambeed, 2020) uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) with phenethyl alcohol. Key data:

Catalyst System Solvent Temperature Time Yield
EDC/HOBt THF 60°C 12 h 68%
DCC/DMAP DCM 23°C 24 h 55%
HATU/Diisopropylethylamine Acetonitrile 18°C 3 h 72%

EDC/HOBt in THF provides optimal balance between yield and reaction time.

Mitsunobu Reaction

Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) with phenethyl alcohol in THF achieves 81% yield at room temperature. This method avoids acidic conditions that could hydrolyze the ester but requires stoichiometric reagents.

Enzymatic Esterification

Emerging approaches utilize lipases (e.g., Candida antarctica) in solvent-free systems at 40°C, yielding 65% product over 48 hours. While eco-friendly, scalability remains a limitation.

Oxidation to 4-Oxo Functionality

The 4-oxo group is typically introduced during cyclization using urea or via post-synthesis oxidation:

In Situ Oxidation During Cyclization

Cyclizing with urea in DMF at 180°C simultaneously forms the pyrimidine ring and oxidizes position 4. This one-pot method simplifies purification but risks over-oxidation.

Jones Reagent Oxidation

Treating 3,4-dihydrothienopyrimidine with Jones reagent (CrO3/H2SO4) in acetone at 0°C achieves 89% conversion to the 4-oxo derivative. Excess reagent must be quenched with isopropanol to prevent degradation.

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1) or chromatography on silica gel with ethyl acetate/hexane (1:2). Characterization data aligns with literature:

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.25–7.35 (m, 5H, Ar-H), 4.33 (s, 2H, OCH2), 2.45 (s, 3H, CH3), 12.57 (s, 1H, NH).
  • HRMS (ESI+) : m/z calc. for C17H15N2O3S [M+H]+ 327.0801, found 327.0804.

Challenges and Optimization Strategies

  • Ester Hydrolysis : Basic conditions during coupling promote hydrolysis. Using DMAP as a catalyst in anhydrous DCM mitigates this.
  • Regioselectivity in Alkylation : DFT calculations guide methyl group placement, favoring position 5 due to electron density distribution.
  • Scale-Up Limitations : Microwave methods face energy transfer issues at >100 g scales. Switching to continuous flow reactors with InCl3 catalysis improves throughput.

Chemical Reactions Analysis

Types of Reactions: Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the thienopyrimidine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.

Scientific Research Applications

Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

  • Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
  • 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
  • 2-Methoxyethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Comparison: Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its phenethyl ester group, which can influence its solubility, bioavailability, and interaction with biological targets. Compared to its methyl or ethyl analogs, the phenethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Biological Activity

Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving thieno[2,3-d]pyrimidine derivatives. The general synthetic pathway involves the formation of a thieno ring followed by carboxylation and substitution reactions to introduce the phenethyl group at the appropriate position. The structural formula can be represented as follows:

C13H13N1O4S\text{C}_{13}\text{H}_{13}\text{N}_{1}\text{O}_{4}\text{S}

This structure is characterized by its thieno-pyrimidine core, which is essential for its biological activity.

Antiallergenic Activity

This compound has been evaluated for antiallergenic properties. A study demonstrated that derivatives of this compound exhibited significant oral activity in the rat passive cutaneous anaphylaxis (PCA) test. The most potent compounds were found to inhibit histamine release from rat peritoneal mast cells in vitro and reduce allergen-induced bronchospasm in vivo. Specifically, the ethyl ester variant showed a duration of action lasting up to four hours in the PCA test .

The mechanism by which this compound exerts its antiallergenic effects appears to involve modulation of mast cell activity and inhibition of histamine release. It is suggested that substitutions at the 5 and 6 positions of the thieno-pyrimidine structure can enhance biological activity, with methyl or ethyl groups providing optimal efficacy .

Case Studies and Research Findings

  • Case Study on Antiallergenic Efficacy :
    • Objective : To evaluate the antiallergenic effects of various derivatives.
    • Method : Rat PCA test was employed to assess efficacy.
    • Findings : Compounds with specific substitutions (e.g., ethyl at position 6) demonstrated significant inhibition of allergic responses, confirming their potential as therapeutic agents against allergies.
  • Molecular Docking Studies :
    • Molecular docking studies have been performed to predict the interaction profiles of these compounds with biological targets such as GABA receptors. These studies suggest that modifications in substituents can significantly influence binding affinities and receptor activation profiles .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is presented in Table 1.

Compound NameStructureBiological ActivityNotes
Ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylateStructureHigh antiallergenic activityMost potent in PCA test
3,4-Dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid dipotassium saltStructureModerate activityEffective against histamine release

Q & A

Advanced Research Question

  • One-pot reactions : Combining cyclization and alkylation steps reduces intermediate isolation, improving efficiency .
  • Solvent selection : DMF with zeolite dehydration minimizes side reactions during CDI-mediated coupling .
  • Catalyst screening : Ammonium acetate increases cyclization yields by 15–20% compared to other bases .

How is compound stability evaluated under physiological conditions?

Advanced Research Question
Stability is tested via:

  • Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24h.
  • HPLC analysis (C18 column, 254 nm) identifies degradation products, such as hydrolyzed carboxylic acid derivatives .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

What evidence supports its interaction with adenosine A2A receptors?

Advanced Research Question
Docking studies (Glide SP mode) show binding to A2A receptors (PDB: 5NM2) with key interactions:

  • Hydrogen bonds : Between the 4-oxo group and Asn253.
  • π-Stacking : Thienopyrimidine core with Phe168 .
    In vitro cAMP assays using HEK293 cells transfected with A2A receptors validate partial agonism (EC50 ≈ 1.2 µM) .

Which analytical techniques ensure purity for pharmacological studies?

Advanced Research Question

  • Elemental analysis : C, H, N within ±0.4% of theoretical values .
  • HPLC-DAD : Purity >98% (Zorbax Eclipse Plus C18, 1.0 mL/min flow rate) .
  • LC-MS : ESI+ mode confirms molecular ion peaks (e.g., [M+H]+ = 331.2 for unsubstituted benzylamide) .

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